5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC14978226
Molecular Formula: C24H22N4O3S
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N4O3S |
|---|---|
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | (5Z)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C24H22N4O3S/c1-30-20-9-5-6-17(14-20)22-18(16-28(26-22)19-7-3-2-4-8-19)15-21-23(29)25-24(32-21)27-10-12-31-13-11-27/h2-9,14-16H,10-13H2,1H3/b21-15- |
| Standard InChI Key | AXKWWXNPPVDZTF-QNGOZBTKSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure integrates three critical motifs:
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A thiazol-4-one ring system, which contributes to electron-deficient properties and hydrogen-bonding capabilities.
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A pyrazole moiety substituted with 3-methoxyphenyl and phenyl groups at positions 3 and 1, respectively. This aromatic system enhances planar rigidity and π-π stacking interactions.
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A morpholino group at position 2 of the thiazole, introducing polarity and conformational flexibility .
The (Z)-stereochemistry of the methylidene bridge between the pyrazole and thiazole rings is critical for maintaining spatial alignment of pharmacophoric groups. The IUPAC name, (5Z)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one, reflects this configuration.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>22</sub>N<sub>4</sub>O<sub>3</sub>S |
| Molecular Weight | 446.5 g/mol |
| Topological Polar Surface Area | 97.7 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| LogP (Predicted) | 4.2 |
Spectroscopic Characterization
Structural elucidation relies on advanced analytical techniques:
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<sup>1</sup>H NMR: Signals at δ 3.85 ppm (singlet, OCH<sub>3</sub>), δ 7.2–8.1 ppm (aromatic protons), and δ 8.3 ppm (thiazole C-H).
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<sup>13</sup>C NMR: Carbonyl resonance at δ 170.5 ppm (C4-thiazolone), morpholino carbons at δ 48–67 ppm.
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HRMS: [M+H]<sup>+</sup> at m/z 447.1543 (calculated 447.1538) .
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis involves sequential heterocycle formation and cross-coupling reactions:
Step 1: Condensation of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-morpholino-1,3-thiazol-4-one under basic conditions (K<sub>2</sub>CO<sub>3</sub>/EtOH). The reaction proceeds via nucleophilic attack at the aldehyde carbonyl, forming the methylidene bridge with >90% purity.
Step 2: Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the (Z)-isomer predominantly, as confirmed by NOESY correlations between the pyrazole H4 and thiazole H5 .
Table 2: Representative Synthetic Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | K<sub>2</sub>CO<sub>3</sub>, EtOH | 80°C | 12 h | 78% |
| 2 | Chromatography | RT | - | 92% |
Computational Modeling Insights
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal:
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Dihedral angle between pyrazole and thiazole rings: 12.7°, indicating partial conjugation.
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HOMO-LUMO gap of 4.3 eV, suggesting moderate reactivity toward electrophiles .
Biological Activity and Mechanism
Kinase Inhibition Profile
Molecular docking (PDB: 3PP0) predicts strong binding to EGFR kinase (ΔG = -9.4 kcal/mol):
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Morpholino oxygen forms hydrogen bonds with Met793.
Pharmacokinetic Considerations
ADMET Predictions
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Absorption: High Caco-2 permeability (8.7 × 10<sup>−6</sup> cm/s).
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Metabolism: CYP3A4-mediated O-demethylation (major pathway).
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T<sub>1/2</sub>: 6.3 h (human liver microsomes).
Table 3: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89.2% |
| BBB Penetration | Moderate |
| hERG Inhibition | Low Risk (IC<sub>50</sub> > 30 μM) |
Applications in Drug Development
Lead Optimization Strategies
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